2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL
CAS No.:
Cat. No.: VC17831905
Molecular Formula: C7H13N3O2
Molecular Weight: 171.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13N3O2 |
|---|---|
| Molecular Weight | 171.20 g/mol |
| IUPAC Name | 2-(4-amino-2,5-dimethylpyrazol-3-yl)oxyethanol |
| Standard InChI | InChI=1S/C7H13N3O2/c1-5-6(8)7(10(2)9-5)12-4-3-11/h11H,3-4,8H2,1-2H3 |
| Standard InChI Key | PWLVGZGTMUZWDJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1N)OCCO)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL belongs to the pyrazole class of heterocyclic compounds, distinguished by a five-membered ring containing two adjacent nitrogen atoms. The substitution pattern includes:
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A 4-amino group at position 4 of the pyrazole ring.
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Methyl groups at positions 1 and 3.
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An ether-linked ethanol moiety at position 5.
The molecular structure confers both hydrophilic (ethanol, amino group) and hydrophobic (methyl groups) regions, suggesting potential solubility in polar aprotic solvents .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1153086-01-1 |
| Molecular Formula | |
| Molecular Weight | 171.20 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
Data limitations for physical properties such as melting and boiling points highlight the need for further experimental characterization .
Synthetic Pathways and Reactivity
Hypothesized Synthesis
While no explicit synthesis route for this compound is documented, its structure suggests a plausible pathway involving:
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Chlorination of a pyrazole precursor: Analogous to methods described for antileishmanial pyrazole ureas, 4-amino-1,3-dimethyl-1H-pyrazol-5-ol could undergo chlorination using reagents like chlorosuccinimide (NCS) to generate a reactive intermediate .
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Etherification with ethanol: Nucleophilic substitution between the chlorinated pyrazole and ethanol under basic conditions would yield the ether linkage .
Key Reaction:
This approach mirrors strategies employed in synthesizing structurally related pyrazole ethers for pharmaceutical applications .
Stability and Functional Group Reactivity
The compound’s amino group and ether linkage may participate in:
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Amide bond formation: Reaction with acyl chlorides or anhydrides.
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Urea/thiourea synthesis: Interaction with isocyanates or thioisocyanates .
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Oxidation: Potential oxidation of the ethanol moiety to carboxylic acids under strong oxidizing conditions.
Pharmacological and Industrial Applications
Role in Medicinal Chemistry
The compound’s amino-pyrazole core is a versatile building block for:
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Kinase inhibitors: Pyrazole motifs are common in ATP-competitive inhibitors.
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Anticancer agents: Substituted pyrazoles exhibit activity against tyrosine kinases .
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Antimicrobials: Pyrazole ethers show broad-spectrum antibacterial properties.
Future Research Directions
Experimental Priorities
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Physicochemical profiling: Determination of melting/boiling points, solubility, and partition coefficients ().
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Biological screening: Evaluation against neglected tropical diseases (e.g., leishmaniasis, Chagas disease).
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Derivatization studies: Exploration of amide, urea, or sulfonamide analogues to enhance bioavailability.
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